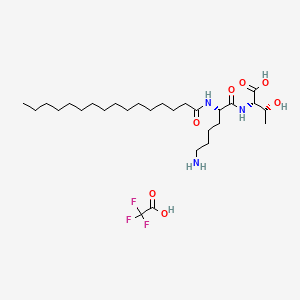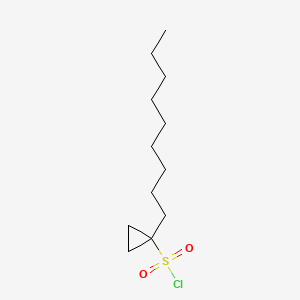
1-Nonylcyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonylcyclopropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl chlorides, including 1-Nonylcyclopropane-1-sulfonyl chloride, typically involves the reaction of disulfides or thiols with chlorinating agents. One common method employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is advantageous due to its high yield and control over reaction parameters.
Industrial Production Methods
In industrial settings, sulfonyl chlorides are often produced using continuous flow protocols. This approach allows for better control over reaction conditions and improved safety by avoiding thermal runaway reactions . The use of continuous flow reactors also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Nonylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Conditions: These reactions are typically carried out under mild conditions to avoid decomposition of the sulfonyl chloride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
1-Nonylcyclopropane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of sulfonamides and other sulfonyl derivatives.
Medicinal Chemistry: Sulfonyl chlorides are used in the development of pharmaceuticals, particularly as building blocks for drug molecules.
Material Science: They are used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Nonylcyclopropane-1-sulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable products . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: A compound with similar sulfonyl functionality used as an NLRP3 inflammasome inhibitor.
Sulfonamides: A broad class of compounds containing the sulfonyl group linked to an amine.
Uniqueness
1-Nonylcyclopropane-1-sulfonyl chloride is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H23ClO2S |
|---|---|
Molecular Weight |
266.83 g/mol |
IUPAC Name |
1-nonylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H23ClO2S/c1-2-3-4-5-6-7-8-9-12(10-11-12)16(13,14)15/h2-11H2,1H3 |
InChI Key |
YDXQEAZDMNHIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)

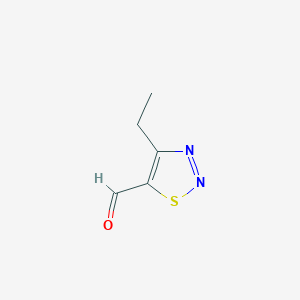
![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)
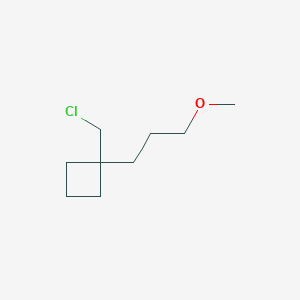
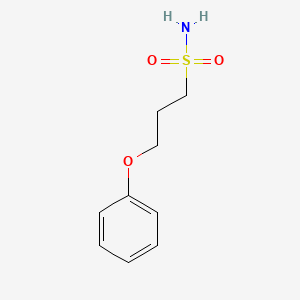
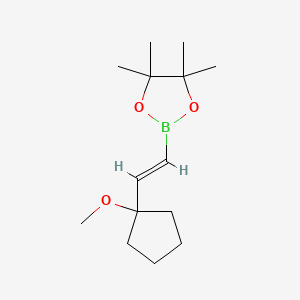
![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)

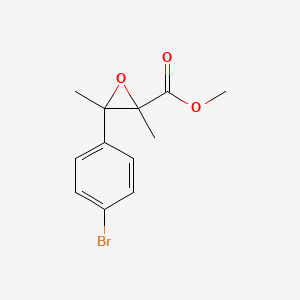
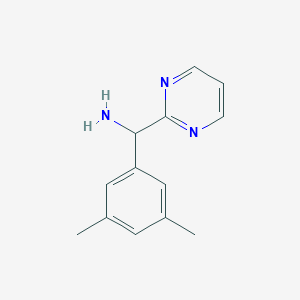
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
